O-Methylisourea hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl carbamimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDVUWOLBJRUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2440-60-0 (Parent) | |

| Record name | 2-Methylpseudourea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8074732 | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-33-9 | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpseudourea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylisourea hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methylisourea hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PG24VHQ6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of O-Methylisourea Hydrochloride in Guanidinylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of O-Methylisourea hydrochloride as a reagent for guanidinylation. Guanidinylation, the process of adding a guanidinium group to a molecule, is a critical transformation in synthetic and medicinal chemistry. The guanidinium group, notably present in the amino acid arginine, is often a key pharmacophoric element due to its ability to form strong hydrogen bonds and electrostatic interactions.

Core Mechanism of Guanidinylation

The guanidinylation of primary and secondary amines with this compound proceeds through a well-established nucleophilic addition-elimination pathway. The core of this reaction lies in the electrophilic nature of the central carbon atom in the O-Methylisourea molecule.

The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the O-Methylisourea. This is followed by the elimination of a molecule of methanol, resulting in the formation of the corresponding guanidinium salt. The reaction is typically carried out in a suitable solvent and may require heating, particularly for less nucleophilic amines.

O-Methylisourea Hydrochloride: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

O-Methylisourea hydrochloride is a versatile reagent with significant applications in organic synthesis, particularly in the modification of primary amines and the synthesis of guanidinium compounds. This guide provides a comprehensive overview of its physicochemical properties, relevant experimental protocols, and key chemical transformations, serving as a technical resource for laboratory use.

Core Physicochemical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized below, providing essential data for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇ClN₂O | [2][3] |

| Molecular Weight | 110.54 g/mol | [2][3] |

| Melting Point | 116-119 °C (with decomposition) | [4] |

| Boiling Point | 66.9 °C at 760 mmHg (for the free base) | [4] |

| Solubility | Soluble in water, methanol, and ethanol. | [5] |

| pKa (estimated) | ~7.3 (estimated based on N-Phenyl-O-methylisourea) | [6] |

Stability and Storage

This compound is stable under normal laboratory conditions.[1] However, it is known to decompose upon heating, with the evolution of methyl chloride.[7] For long-term storage, it is recommended to keep the compound in a desiccator to protect it from moisture.[7] The material should be stored at room temperature (10°C - 25°C) in a well-closed container.[2]

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of cyanamide with anhydrous methanol in the presence of anhydrous hydrogen chloride. The cyanamide is first dissolved in methanol, and then hydrogen chloride gas is passed through the solution. The mixture is typically left to react for several days at room temperature. The product is then isolated by removing the methanol under reduced pressure.[7]

Caption: Synthesis of this compound from cyanamide.

Key Laboratory Applications: Guanidination of Primary Amines

The primary utility of this compound in a laboratory setting is for the guanidination of primary amines. This reaction converts a primary amino group into a guanidinium group. This transformation is particularly valuable in peptide and protein chemistry for modifying the side chains of lysine residues. The reaction is typically carried out under basic conditions (pH > 10.5) to ensure the amine is deprotonated and thus nucleophilic.[8]

The guanidination of an amine with this compound proceeds through the nucleophilic attack of the primary amine on the carbon atom of the O-methylisourea. This is followed by the elimination of methanol to form the stable guanidinium salt.

Caption: General mechanism for the guanidination of a primary amine.

A significant application of this reaction is in the synthesis of creatine, an important biological molecule. In this synthesis, sarcosine (N-methylglycine) is reacted with an O-methylisourea salt to produce creatine.[9][10][11]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated.

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[12]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[12]

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of this compound in a given solvent (e.g., water).

Methodology:

-

Qualitative Assessment: To a known volume of the solvent (e.g., 1 mL) in a test tube, add a small, weighed amount of this compound (e.g., 10 mg).

-

Mixing: Vigorously shake or vortex the mixture for a set period.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the substance is soluble at that concentration.

-

Quantitative Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation.[13]

-

Determine the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., titration, spectroscopy). This concentration represents the solubility.[13]

-

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of O-Methylisourea.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in water.[14]

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.[14]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.[15][16]

Caption: Workflow for determining key physicochemical properties.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | 5329-33-9 | FM153649 [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN102432506A - Synthetic method of O-methylisourea - Google Patents [patents.google.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 16. byjus.com [byjus.com]

An In-depth Technical Guide to the Reaction of O-Methylisourea Hydrochloride with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the theory, experimental protocols, and applications of the reaction between O-methylisourea hydrochloride and primary amines, a fundamental transformation for the synthesis of substituted guanidines.

Core Theory and Reaction Mechanism

The synthesis of the guanidine functional group is a critical transformation in medicinal chemistry and drug development, as this moiety is present in numerous biologically active compounds and natural products.[1] The reaction of a primary amine with an electrophilic amidine species is a common method to construct this group.[2] this compound serves as a stable, reliable, and commercially available electrophilic reagent for this purpose, a process known as guanidinylation or guanylation.

The core of the reaction is a nucleophilic attack by the primary amine on the electrophilic carbon atom of the O-methylisourea. The reaction proceeds through a tetrahedral intermediate. Subsequently, methanol is eliminated as a leaving group, and a proton transfer results in the formation of a stable, resonance-stabilized guanidinium salt. The overall transformation effectively converts a primary amino group into a monosubstituted guanidino group.

The general mechanism is outlined below:

Figure 1: General mechanism for the reaction of a primary amine with O-methylisourea.

Experimental Protocols and Quantitative Data

The reaction conditions for guanidinylation using this compound can be adapted based on the nucleophilicity and steric hindrance of the primary amine. Less reactive amines, such as anilines, often require more forcing conditions compared to aliphatic amines.[2]

2.1 General Experimental Protocol

-

Materials: Primary amine, this compound (or sulfate salt), appropriate solvent (e.g., Methanol, Ethanol, DMF, Water), and optionally a non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)).

-

Procedure:

-

To a solution of the primary amine (1.0 equivalent) in the chosen solvent, add this compound (1.0 to 1.5 equivalents).

-

If the starting amine is used as its hydrochloride salt, add 1.0 to 2.0 equivalents of a base (e.g., TEA) to liberate the free amine.

-

Stir the reaction mixture at a temperature ranging from room temperature to reflux (25°C to 100°C) for a period of 8 to 48 hours.[2][3] The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

-

2.2 Summary of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of substituted guanidines from primary amines and O-methylisourea salts.

| Primary Amine Substrate | Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Aliphatic Amines (general) | This compound | Optional | Ethanol | Reflux | 8-12 h | Good to Excellent | [2] |

| Aniline | This compound | N/A | DMF | Reflux | > 72 h | Moderate | [2] |

| General Amines | O-Methylisourea salt | N/A | Methanol | 10-40°C | 1-5 h | Not specified | [3] |

| Ammonia (Ammonolysis) | O-Methylisourea salt | N/A | Water/NH₃ soln. | 60°C | 3 h | Not specified | [4] |

Logical Workflow for Synthesis

The process from reactant preparation to final product analysis follows a standardized workflow in synthetic organic chemistry. This ensures reproducibility and safety.

Figure 2: A typical experimental workflow for guanidinylation.

Applications in Drug Discovery and Development

The guanidinium group is a key pharmacophore in a wide array of therapeutic agents. Its positive charge at physiological pH allows it to form strong hydrogen bonds and salt bridges with biological targets like proteins and nucleic acids. The conversion of an existing amino group into a guanidine can significantly enhance the potency and/or selectivity of biologically active compounds.[2]

-

Arginine Mimicry: The guanidinium side chain of arginine is crucial for many protein-protein interactions. Synthetic molecules containing a guanidino group can mimic this interaction, leading to potent enzyme inhibitors or receptor antagonists.

-

Modulation of Physicochemical Properties: Introducing a guanidine group increases the basicity and polarity of a molecule, which can be strategically used to alter its solubility, cell permeability, and pharmacokinetic profile.

-

Natural Product Synthesis: This reaction is a key step in the total synthesis of complex guanidine-containing natural products, many of which exhibit potent biological activities, such as the marine alkaloid clavatadine A.[1]

References

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0915085A2 - Process for the preparation of substituted guanidine derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

The Core Mechanism of Guanidinylation with O-Methylisourea Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a guanidinium group into a molecule, a process known as guanidinylation, is a pivotal chemical transformation in the fields of medicinal chemistry, proteomics, and drug development. The guanidinium moiety, notably present in the amino acid arginine, is protonated under physiological conditions, enabling it to participate in crucial biological interactions such as hydrogen bonding and electrostatic interactions with receptors and enzymes. O-Methylisourea hydrochloride stands out as a classical and effective reagent for this purpose. This technical guide provides a comprehensive overview of the guanidinylation reaction mechanism using this compound, complete with experimental protocols, quantitative data, and detailed visualizations to facilitate a deeper understanding for researchers and professionals in the field.

The Reaction Mechanism Unveiled

The guanidinylation of a primary amine with this compound proceeds through a nucleophilic substitution pathway. The reaction is critically influenced by pH, as the amine nucleophile must be in its free base form to initiate the attack, while the O-methylisourea is activated by protonation.

The reaction mechanism can be summarized in the following steps:

-

Deprotonation of the Amine: The reaction is typically carried out under basic conditions (pH > 10.5) to ensure a sufficient concentration of the deprotonated, nucleophilic primary amine.[1]

-

Protonation of O-Methylisourea: The O-methylisourea, although a salt, exists in equilibrium. Protonation of the imino nitrogen increases the electrophilicity of the central carbon atom.

-

Nucleophilic Attack: The lone pair of electrons on the primary amine attacks the electrophilic carbon atom of the protonated O-methylisourea, forming a tetrahedral intermediate.

-

Elimination of Methanol: The tetrahedral intermediate is unstable and collapses, with the methoxy group departing as methanol, a good leaving group.

-

Proton Transfer: A final proton transfer step yields the protonated guanidinium group and regenerates the base.

Experimental Protocols

While specific reaction conditions may need optimization based on the substrate, the following protocols provide a general framework for the synthesis of this compound and its use in guanidinylation.

Synthesis of this compound

This procedure is adapted from Organic Syntheses.

Materials:

-

Cyanamide

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride

Procedure:

-

Dissolve crude cyanamide in anhydrous methanol (approximately 10 mL of methanol per gram of cyanamide).

-

Decant the clear solution from any insoluble material.

-

Cool the solution in an ice bath.

-

Pass a stream of anhydrous hydrogen chloride gas through the solution until the weight has increased by approximately 1 gram of HCl per gram of crude cyanamide. Maintain the temperature at or below room temperature during the addition.

-

Allow the reaction mixture to stand at room temperature for several hours or overnight.

-

The product, this compound, will crystallize from the solution.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold anhydrous methanol, and dry in a vacuum desiccator over a suitable drying agent.

General Protocol for Guanidinylation of a Primary Amine

This protocol is a generalized procedure based on literature reports.

Materials:

-

Primary amine substrate

-

This compound

-

Base (e.g., Sodium Hydroxide, Triethylamine, or Sodium Carbonate)

-

Solvent (e.g., Water, Ethanol, DMF)

Procedure:

-

Dissolve the primary amine substrate in the chosen solvent.

-

Add this compound to the solution. A molar excess of the guanidinylating reagent is often used.

-

Adjust the pH of the reaction mixture to approximately 10.5-11.5 by the dropwise addition of a suitable base. Monitor the pH throughout the reaction.

-

Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Less nucleophilic amines may require heating.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, neutralize the reaction mixture with an acid (e.g., HCl).

-

The work-up procedure will depend on the properties of the product. It may involve extraction with an organic solvent, precipitation, or crystallization.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data

The efficiency of the guanidinylation reaction with this compound is dependent on the substrate and reaction conditions. The following table summarizes typical conditions and outcomes for different classes of primary amines.

| Substrate Type | Typical Solvent | Base | Temperature | Reaction Time | Typical Yield | Reference(s) |

| Aliphatic Primary Amines | Water/Ethanol | NaOH | Room Temp. - 60°C | 12 - 48 h | Good to Excellent | [2] |

| Anilines (electron-rich) | DMF/Ethanol | Et₃N | Reflux | 24 - 72 h | Moderate to Good | General literature |

| Anilines (electron-poor) | DMF | Et₃N | High Temp. (Reflux) | 48 - 96 h | Low to Moderate | General literature |

| Amino Acid (ε-amino of Lys) | Water | Na₂CO₃/NaOH | Room Temp. | 24 - 72 h | High | [1] |

Side Reactions and Considerations

While the guanidinylation with this compound is a robust reaction, several side reactions and important considerations should be noted:

-

Reaction with α-Amino Groups: O-Methylisourea can react with the α-amino group of amino acids, not just the ε-amino group of lysine. This is a critical consideration in peptide and protein chemistry, where selective modification of lysine side chains is often desired. Careful control of pH can help to mitigate this side reaction.

-

Hydrolysis of O-Methylisourea: At high pH and elevated temperatures, O-methylisourea can undergo hydrolysis, reducing the effective concentration of the guanidinylating reagent.

-

Formation of N-methylguanidine: In some cases, methylation of the newly formed guanidinium group can occur, leading to the formation of N-methylated byproducts.

-

Steric Hindrance: Highly hindered primary amines may react slowly or not at all under standard conditions. More forcing conditions or alternative guanidinylating reagents may be necessary.

Visualizing Related Pathways and Workflows

Arginine Methylation Signaling Pathway

Guanidinylation is a key step in the synthesis of arginine and its analogs, which are central to the biological process of protein arginine methylation. This post-translational modification, catalyzed by protein arginine methyltransferases (PRMTs), plays a crucial role in various cellular processes, including signal transduction, gene regulation, and DNA repair.

Experimental Workflow for Protein Guanidinylation and Mass Spectrometry Analysis

In proteomics, guanidinylation of lysine residues is a common strategy to improve protein identification by mass spectrometry. The conversion of lysine to homoarginine, which is structurally similar to arginine, facilitates tryptic digestion and enhances the signal of lysine-containing peptides in the mass spectrometer.

Conclusion

The guanidinylation reaction with this compound remains a cornerstone of synthetic and analytical chemistry. Its utility in modifying primary amines to introduce the versatile guanidinium group is well-established. A thorough understanding of its mechanism, optimal reaction conditions, and potential side reactions is paramount for its successful application. This guide provides the foundational knowledge and practical insights necessary for researchers, scientists, and drug development professionals to effectively harness this powerful chemical transformation in their work.

References

An In-depth Technical Guide to O-Methylisourea Hydrochloride (CAS: 5329-33-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of O-Methylisourea hydrochloride, a versatile reagent in organic synthesis, particularly in the construction of guanidinium moieties, which are crucial pharmacophores in numerous biologically active compounds.

Core Physicochemical and Safety Data

This compound is a white crystalline solid that serves as a key intermediate in various chemical transformations.[1] Its fundamental properties and safety information are summarized below for ease of reference.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5329-33-9 | [2][3] |

| Molecular Formula | C₂H₇ClN₂O | [2][4] |

| Molecular Weight | 110.54 g/mol | [2][4][5] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 116-119 °C (decomposes) | [2] |

| Boiling Point | 66.9 °C at 760 mmHg | [2] |

| Density | 1.17 g/cm³ | [2] |

| Solubility | Soluble in water, methanol, and ethanol | [2][6] |

| Storage Temperature | 2-8°C under inert atmosphere (e.g., Argon or Nitrogen) | [1][2] |

Safety and Handling

This compound is classified as an irritant.[2][6] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

| Hazard Information | Precautionary Statements |

| Causes skin irritation.[7][8] | Wash hands and any exposed skin thoroughly after handling.[7][8] |

| Causes serious eye irritation.[8] | Wear protective gloves, clothing, eye, and face protection.[7][8] |

| May cause respiratory irritation.[7][8] | Avoid breathing dust.[7] |

| Use only outdoors or in a well-ventilated area.[7][8] | |

| Store in a well-ventilated place and keep the container tightly closed.[7][8] |

Core Application: Guanidinylation of Primary Amines

The primary utility of this compound lies in its function as a guanylating agent, enabling the conversion of primary and secondary amines into their corresponding guanidines.[9] The guanidinium group is a common structural motif in natural products and pharmaceuticals due to its ability to form strong hydrogen bonds and exist in a protonated state over a wide physiological pH range.

General Experimental Workflow for Guanidinylation

The following diagram illustrates a typical workflow for the guanidinylation of a primary amine using this compound.

Caption: General experimental workflow for the guanidinylation of a primary amine.

Detailed Experimental Protocols

Synthesis of this compound from Cyanamide

This protocol is adapted from a procedure published in Organic Syntheses, a peer-reviewed source of detailed and reliable experimental methods.

Materials:

-

Crude cyanamide

-

Anhydrous methanol

-

Anhydrous hydrogen chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Potassium hydroxide pellets

-

Phosphorus pentoxide

Procedure:

-

Preparation of Cyanamide Solution: A solution of crude cyanamide is prepared in anhydrous methanol. Any insoluble material is removed by decantation.

-

Reaction with Hydrogen Chloride: The clear methanolic solution of cyanamide is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until a specific weight gain, corresponding to approximately 1.15 moles of HCl per mole of cyanamide, is achieved.[10] The reaction mixture is maintained at room temperature during the addition.

-

Isolation of Crude Product: The methanol is removed by distillation under reduced pressure. The resulting crystalline solid is dried in a vacuum desiccator containing potassium hydroxide and phosphorus pentoxide.

-

Purification: The crude this compound is purified by recrystallization. The purity of the final product can be determined by titration methods, such as the Volhard method.[10]

Guanidinylation of a Primary Amine: A Representative Protocol

The following is a generalized yet detailed protocol for the guanidinylation of a primary amine, based on principles found in the literature for similar reactions.

Materials:

-

Primary amine

-

This compound

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution or another suitable base

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: The primary amine and this compound are dissolved in a 1:1 (v/v) mixture of saturated aqueous sodium carbonate and distilled water in separate flasks.

-

Reaction: The two solutions are combined in a round-bottom flask equipped with a stir bar. The reaction is stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting amine is consumed (typically several hours to days).

-

Workup: Once the reaction is complete, the aqueous mixture is extracted with an organic solvent. The combined organic layers are washed with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure guanidinium salt.

Logical Relationships in Synthesis

The synthesis of guanidines using this compound follows a clear logical progression from starting materials to the final product, as illustrated in the following diagram.

Caption: Logical flow of the guanidinylation reaction mechanism.

Conclusion

This compound is a valuable and efficient reagent for the synthesis of guanidines, a class of compounds with significant importance in medicinal chemistry and drug development. Its straightforward application and the reliability of the guanidinylation reaction make it a staple in the synthetic organic chemist's toolbox. Proper handling and adherence to established protocols are essential for its safe and effective use in the laboratory.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Guanidine synthesis by guanylation [organic-chemistry.org]

- 8. Cas 5329-33-9,this compound | lookchem [lookchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. scribd.com [scribd.com]

Solubility and stability of O-Methylisourea hydrochloride in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of O-Methylisourea hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine these properties. The tables presented are templates for recording and comparing experimental findings.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2-Methylisourea hydrochloride | [1] |

| Synonyms | O-Methylisourea HCl, 2-Methylpseudourea hydrochloride | [1] |

| CAS Number | 5329-33-9 | [1][2] |

| Molecular Formula | C₂H₇ClN₂O | [2] |

| Molecular Weight | 110.54 g/mol | [2] |

| Melting Point | 116 °C (decomposes) | [2] |

| Appearance | Colorless, thick, prismatic needles | |

| Hygroscopicity | Hygroscopic |

Solubility Profile

This compound is known to be soluble in methanol, as it can be crystallized from a boiling solution of this solvent. Its hygroscopic nature suggests good solubility in water. However, precise quantitative solubility data in a range of common laboratory solvents is not extensively documented. The following table provides a template for researchers to record experimentally determined solubility data.

Quantitative Solubility Data (Illustrative Template)

The following table is a template for recording solubility data. The values provided are for illustrative purposes only and should be determined experimentally.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

This protocol outlines the equilibrium solubility method, a common technique for determining the solubility of a compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/100 mL or mol/L based on the determined concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical parameter, particularly in solution. As a hydrochloride salt of a reactive isourea, it may be susceptible to hydrolysis and other degradation pathways, especially under non-neutral pH conditions or elevated temperatures. Forced degradation studies are essential to understand its intrinsic stability.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[3][4]

Stability Data Summary (Illustrative Template)

This table is a template for summarizing the results of forced degradation studies. The "Degradation Products" column should be populated with information from analytical techniques such as LC-MS.

| Stress Condition | Solvent | Temperature (°C) | Duration | % Degradation | Degradation Products |

| Hydrolysis | |||||

| 0.1 M HCl | Water | 60 | 24 h | Data to be determined | Data to be determined |

| Water (pH 7) | Water | 60 | 24 h | Data to be determined | Data to be determined |

| 0.1 M NaOH | Water | 60 | 24 h | Data to be determined | Data to be determined |

| Oxidation | |||||

| 3% H₂O₂ | Water/Methanol | 25 | 24 h | Data to be determined | Data to be determined |

| Thermal | |||||

| Solid State | - | 80 | 7 days | Data to be determined | Data to be determined |

| Solution | Water | 60 | 7 days | Data to be determined | Data to be determined |

| Photostability | |||||

| Solid State | - | 25 | As per ICH Q1B | Data to be determined | Data to be determined |

| Solution | Water | 25 | As per ICH Q1B | Data to be determined | Data to be determined |

Experimental Protocol for Stability Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from potential degradation products generated during forced degradation studies.

Materials:

-

This compound

-

Forced degradation samples

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

HPLC grade water

-

Buffers (e.g., phosphate, acetate)

-

Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)

-

HPLC system with a photodiode array (PDA) or UV detector

-

HPLC columns (e.g., C18, C8)

Procedure:

-

Initial Method Development:

-

Column Selection: Start with a commonly used reversed-phase column, such as a C18 column.

-

Mobile Phase Selection: A typical starting point is a gradient elution with a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection Wavelength: Determine the UV absorbance maximum of this compound using the PDA detector.

-

-

Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies into the HPLC system using the initial method.

-

Method Optimization:

-

Examine the chromatograms for the resolution between the parent peak and any degradation product peaks.

-

If co-elution is observed, optimize the mobile phase composition, gradient profile, pH of the aqueous phase, and column temperature to achieve adequate separation.

-

Peak purity analysis using a PDA detector should be performed to ensure that the parent peak is free from any co-eluting impurities in all stressed samples.

-

-

Method Validation: Once the method is optimized, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Reaction Pathways and Experimental Workflows

Guanidinylation Reaction Workflow

This compound is a common reagent for the guanidinylation of primary amines. The following diagram illustrates a typical workflow for this reaction.

Caption: Workflow for the guanidinylation of a primary amine.

Simplified EGFR Signaling Pathway Inhibition

This compound has been noted as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[2] The following diagram depicts a simplified representation of the EGFR signaling pathway and the point of inhibition.

Caption: Inhibition of the EGFR signaling pathway.

References

Synthesis and structural formula of O-Methylisourea hydrochloride

An In-depth Technical Guide on the Synthesis and Structural Formula of O-Methylisourea Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent in organic synthesis, particularly in the preparation of guanidine derivatives, which are prevalent in many biologically active compounds and pharmaceutical agents. This document provides a comprehensive overview of the synthesis, structural formula, and chemical properties of this compound. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to serve as a practical guide for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is the salt formed from the protonation of O-methylisourea with hydrochloric acid. The positive charge is delocalized across the nitrogen atoms.

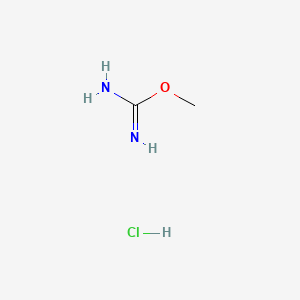

Structural Formula:

The structure is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and an oxygen atom, which is in turn bonded to a methyl group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₇ClN₂O | [1][2][3] |

| Molecular Weight | 110.54 g/mol | [1][2][4] |

| Melting Point | 116-119 °C (decomposes) | [5][6] |

| Appearance | Colorless crystalline solid | [7] |

| Solubility | Soluble in water, methanol, and ethanol | [5][6] |

| SMILES | COC(=N)N.Cl | [1][4] |

| InChI Key | MUDVUWOLBJRUGF-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common and well-documented laboratory procedure involves the reaction of cyanamide with anhydrous methanol in the presence of hydrogen chloride.[7] Alternative routes include the methylation of urea using reagents like dimethyl sulfate.[7][8]

Synthesis from Cyanamide and Methanol

This method, detailed in Organic Syntheses, is a reliable procedure for the laboratory-scale preparation of this compound.[7] The overall reaction is as follows:

H₂NCN + CH₃OH + HCl → [CH₃OC(NH₂)₂]⁺Cl⁻

Part A: Preparation of Cyanamide (from Calcium Cyanamide) [7]

-

In a large mortar, place 57 g (54 ml, 0.75 mole) of glacial acetic acid and 135 ml of water.

-

Slowly add 40 g (0.5 mole) of commercial calcium cyanamide with continuous stirring and grinding. The mixture should remain acidic to litmus throughout the addition. The consistency will change from a thin cream to a thick, dark paste.

-

After the addition is complete, allow the mixture to stand for 10-15 minutes.

-

Transfer the paste to a Büchner funnel and remove the filtrate by suction.

-

Wash the cake with 40 ml of water in two portions.

-

The combined filtrate is a crude aqueous solution of cyanamide, which can be used directly in the next step or extracted.

Part B: Synthesis of this compound [7]

-

The crude cyanamide solution is taken up in 100 ml of anhydrous methanol. Decant the clear solution from any insoluble material.

-

Pass anhydrous hydrogen chloride gas into the methanol solution. The temperature should be maintained at room temperature using an external ice bath for cooling.

-

Continue the addition of HCl until the weight has increased by 1 g for every gram of crude cyanamide used (approximately 1.15 moles of HCl).

-

Seal the reaction vessel and let it stand at room temperature for 3-4 days.

-

After the reaction period, remove the methanol by distillation under reduced pressure.

-

The resulting colorless crystalline solid is this compound. Dry the product in a vacuum desiccator over potassium hydroxide and phosphorus pentoxide.

The purity of the product can be determined by volumetric analysis using Volhard's method and typically exceeds 98%.[7]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from calcium cyanamide.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Routes

An alternative method for preparing O-Methylisourea involves the methylation of urea.[7] This can be achieved using dimethyl sulfate, as described in several patents.[8][9] This route avoids the use of cyanamide, which can be unstable. The reaction of urea with dimethyl carbonate in the presence of a catalyst has also been reported as a method to produce O-methylisourea.[10] These methods typically yield the corresponding sulfate salt, which can then be converted to the hydrochloride if desired.

Applications in Drug Development

This compound serves as a key building block for the synthesis of substituted guanidines. The guanidinium group is a common structural motif in a wide range of biologically active molecules and pharmaceuticals due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. It is used in the synthesis of compounds targeting various receptors and enzymes.

Conclusion

This technical guide has detailed the synthesis, structural characteristics, and properties of this compound. The provided experimental protocol for its synthesis from cyanamide offers a reliable and well-documented method for laboratory preparation. The summarized quantitative data and the visual workflow diagram are intended to support researchers and professionals in the fields of chemical synthesis and drug discovery in their work with this versatile reagent.

References

- 1. This compound | 5329-33-9 | FM153649 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS: 5329-33-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Cas 5329-33-9,this compound | lookchem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. A kind of new preparation method of o-methylisourea methylsulfate - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102432506A - Synthetic method of O-methylisourea - Google Patents [patents.google.com]

An In-depth Technical Guide to O-Methylisourea Hydrochloride as a Reagent for Converting Amines to Guanidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of primary and secondary amines into their corresponding guanidinium derivatives is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The guanidinium group, a key structural motif in the amino acid arginine, is a strong base that is protonated under physiological conditions. This positive charge allows it to participate in crucial biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors. O-Methylisourea hydrochloride has emerged as a practical and efficient reagent for this guanidinylation reaction. This technical guide provides a comprehensive overview of the use of this compound for the synthesis of guanidines, including a detailed reaction mechanism, experimental protocols for various amine substrates, and a summary of the expected outcomes.

Introduction

The guanidinium functional group is a prevalent feature in a wide array of biologically active natural products and synthetic molecules. Its ability to form strong, multi-point hydrogen bonds and participate in salt bridge interactions makes it a critical pharmacophore for molecular recognition at biological targets. The direct conversion of a primary or secondary amine to a guanidine offers a straightforward and atom-economical approach to introduce this important functional group. This compound is an easily accessible and reactive electrophilic species that serves as an effective guanylating agent for a broad range of amine nucleophiles.

Reaction Mechanism

The guanidinylation of an amine with this compound proceeds through a nucleophilic addition-elimination pathway. The reaction is typically carried out under basic conditions to ensure the amine is in its free, nucleophilic form.

The proposed mechanism is as follows:

-

Deprotonation of the Amine: In the presence of a base, the amine hydrochloride salt is neutralized to the free amine, which acts as the nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the O-methylisourea. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to one of the other nitrogen atoms or the methoxy group.

-

Elimination of Methanol: The tetrahedral intermediate collapses, with the methoxy group acting as a leaving group, resulting in the elimination of methanol.

-

Formation of the Guanidinium Salt: The resulting guanidine is protonated by the acidic reaction medium or during workup to form the stable guanidinium salt.

// Reactants Amine [label="R-NH₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; OMI [label=<

H₂N | C=NH₂⁺ | O-CH₃ Cl⁻

, shape=plaintext, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Intermediate [label=<

H₂N

|R-NH₂⁺--C--NH₂ | O-CH₃

, shape=plaintext, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Guanidinium [label=<

NH₂

|R-NH--C=NH₂⁺ Cl⁻

, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Methanol [label="CH₃OH", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Amine -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; OMI -> Intermediate [color="#4285F4"]; Intermediate -> Guanidinium [label="Elimination", color="#EA4335"]; Intermediate -> Methanol [color="#EA4335"];

// Invisible nodes for layout {rank=same; Amine; OMI;} {rank=same; Guanidinium; Methanol;} } Guanidinylation Reaction Mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the guanidinylation of various classes of amines using this compound.

General Experimental Workflow

Protocol 1: Guanidinylation of a Primary Aliphatic Amine (Benzylamine)

-

Materials:

-

Benzylamine

-

This compound

-

Sodium Carbonate (Na₂CO₃)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) in water.

-

Add this compound (1.1 eq) and sodium carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 48-72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Protocol 2: Guanidinylation of a Primary Aromatic Amine (Aniline)

-

Materials:

-

Aniline

-

This compound

-

Pyridine

-

Ethanol

-

Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a sealed tube, dissolve aniline (1.0 eq) and this compound (1.2 eq) in a mixture of ethanol and pyridine.

-

Heat the reaction mixture at reflux (approximately 80-100 °C) for 24-48 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated HCl.

-

Wash the aqueous solution with diethyl ether to remove any unreacted aniline.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the guanidine product.

-

Protocol 3: Guanidinylation of a Secondary Amine (Diethylamine)

-

Materials:

-

Diethylamine

-

This compound

-

Triethylamine (TEA)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

In a pressure vessel, combine diethylamine (1.0 eq), this compound (1.5 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile.

-

Heat the mixture to 80 °C for 48 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After cooling, filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

-

Data Presentation: Quantitative Summary

The following tables summarize typical reaction conditions and yields for the guanidinylation of various amines using this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Guanidinylation of Primary Aliphatic Amines

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Na₂CO₃ | Water | Room Temp | 72 | ~75-85 |

| Cyclohexylamine | NaOH | Water/Ethanol | 50 | 48 | ~70-80 |

| n-Butylamine | K₂CO₃ | Water | Room Temp | 72 | ~80-90 |

Table 2: Guanidinylation of Primary Aromatic Amines

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | Ethanol | Reflux | 48 | ~40-50 |

| 4-Methoxyaniline | Pyridine | Ethanol | Reflux | 36 | ~50-60 |

| 4-Nitroaniline | Pyridine | DMF | 100 | 48 | ~30-40 |

Table 3: Guanidinylation of Secondary Amines

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethylamine | TEA | Acetonitrile | 80 | 48 | ~50-60 |

| Piperidine | TEA | Acetonitrile | 80 | 48 | ~60-70 |

| Morpholine | TEA | Acetonitrile | 80 | 48 | ~55-65 |

Conclusion

This compound is a valuable and versatile reagent for the synthesis of guanidines from primary and secondary amines. The reaction generally proceeds under accessible conditions and provides moderate to good yields for a variety of substrates. While aliphatic amines tend to be more reactive and provide higher yields, aromatic and secondary amines can also be successfully guanidinylated, often requiring more forcing conditions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best possible outcomes.

An In-depth Technical Guide to Protein Modification with O-Methylisourea Hydrochloride

Core Principles and Applications for Researchers

This guide provides a comprehensive overview of the fundamental principles behind protein modification using O-Methylisourea hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical mechanisms, experimental protocols, and critical parameters of guanidinylation, a key technique for studying protein structure and function.

Introduction to Guanidinylation

Protein modification is a cornerstone of biochemical research and drug development, enabling the study of protein function, the enhancement of analytical detection, and the creation of novel therapeutic agents. One such modification is guanidinylation, the chemical conversion of primary amino groups, particularly the ε-amino group of lysine residues, into guanidinium groups. O-Methylisourea is a widely used reagent for this purpose.[1] The reaction converts lysine residues into homoarginine, an analog of arginine.[2][3] This conversion is significant because it alters the local chemical environment of the modified residue, mimicking the highly basic and structurally important guanidinium side chain of arginine. This technique is particularly valuable in proteomics, where it can improve the detection of lysine-terminated peptides in mass spectrometry analysis.[4]

Chemical Principles of the Reaction

The modification of proteins with O-Methylisourea is a nucleophilic substitution reaction.[5][6] The process is primarily targeted at the ε-amino group of lysine residues, although reactions with N-terminal α-amino groups can also occur.[2][7]

Reaction Mechanism: The reaction proceeds under alkaline conditions (pH > 10.5), where the target amino group is deprotonated and thus becomes nucleophilic.[3][4] This nucleophile attacks the carbon atom of the O-Methylisourea, leading to the expulsion of methanol and the formation of a stable guanidinium group on the protein side chain.

Caption: Reaction mechanism of lysine guanidinylation.

Specificity and Side Reactions: While O-Methylisourea is largely specific for the ε-amino group of lysine, its reactivity is not absolute. Studies have shown that it can also react with the α-amino group of lysine and, to a lesser extent, the α-amino groups of other amino acids like glycine.[2][3] This lack of complete specificity is a critical consideration, especially in quantitative studies aiming to determine the "reactive lysine" content in a sample, as the modification of free amino acids can lead to an underestimation.[2][7][8] The extent of these side reactions is influenced by factors such as pH and the ratio of the reagent to the amino acid.[3]

Quantitative Analysis of Guanidinylation

The efficiency of the guanidinylation reaction is highly dependent on the experimental conditions. Key parameters include the pH of the solution, the molar ratio of O-Methylisourea to lysine, and the reaction time. The tables below summarize quantitative data on the recovery of homoarginine from crystalline L-lysine under various conditions.

Table 1: Influence of pH and OMIU-to-Lysine Ratio on Guanidinylation Data is based on a 3-day reaction time with crystalline L-Lysine. The values represent the percentage of the initial L-Lysine recovered as either unreacted Lysine or converted Homoarginine.

| OMIU:Lysine Ratio | pH | Unreacted Lysine (%) | Homoarginine (%) | Non-Recovered (%) |

| 10:1 | 8.6 | 91 | 7 | 2 |

| 10:1 | 9.0 | 83 | 15 | 2 |

| 10:1 | 9.4 | 66 | 31 | 3 |

| 10:1 | 9.8 | 47 | 49 | 4 |

| 10:1 | 10.2 | 28 | 67 | 5 |

| 10:1 | 10.6 | 19 | 75 | 6 |

| 10:1 | 11.0 | 16 | 77 | 7 |

| 1000:1 | 8.6 | 53 | 1 | 46 |

| 1000:1 | 9.0 | 0 | 61 | 39 |

| 1000:1 | 9.4 | 0 | 33 | 67 |

| 1000:1 | 9.8 | 0 | 18 | 82 |

| 1000:1 | 10.2 | 0 | 10 | 90 |

| 1000:1 | 10.6 | 1 | 1 | 98 |

| 1000:1 | 11.0 | 1 | 1 | 98 |

| Data adapted from Rutherfurd & Moughan (2017)[3] |

Table 2: Influence of Reaction Time and OMIU-to-Lysine Ratio at pH 10.6 This table shows the effect of varying the reaction time and reagent concentration on the conversion of crystalline L-Lysine to Homoarginine at a constant pH of 10.6.

| OMIU:Lysine Ratio | Reaction Time (days) | Unreacted Lysine (%) | Homoarginine (%) | Non-Recovered (%) |

| 1.5:1 | 1 | 88 | 12 | 0 |

| 1.5:1 | 3 | 66 | 34 | 0 |

| 1.5:1 | 7 | 37 | 63 | 0 |

| 10:1 | 1 | 36 | 62 | 2 |

| 10:1 | 3 | 19 | 75 | 6 |

| 10:1 | 7 | 10 | 79 | 11 |

| 100:1 | 1 | 16 | 42 | 42 |

| 100:1 | 3 | 10 | 29 | 61 |

| 100:1 | 7 | 6 | 19 | 75 |

| 1000:1 | 1 | 1 | 2 | 97 |

| 1000:1 | 3 | 1 | 1 | 98 |

| 1000:1 | 7 | 1 | 1 | 98 |

| Data adapted from Hendriks et al. (2017)[2] |

These tables highlight that optimal conversion to homoarginine requires careful balancing of reaction parameters. High ratios of OMIU can lead to significant non-recovered product, suggesting potential side reactions or degradation, especially at higher pH values.[2][3]

Experimental Protocols

A successful guanidinylation experiment requires careful preparation of reagents and adherence to optimized reaction conditions. The following section outlines a general methodology.

A. Preparation of O-Methylisourea Reagent Commercial O-Methylisourea often comes as a salt (e.g., hemisulfate or hydrochloride). For many applications, particularly in mass spectrometry, it is beneficial to use a "freebase" form to avoid introducing interfering salts into the analysis.[4]

-

Reagent Preparation (Freebase) : To prepare O-Methylisourea-freebase, O-Methylisourea hemisulfate salt is reacted with barium hydroxide (1:1 mol/mol).[4]

-

Dissolve barium hydroxide octahydrate in boiled, deionized water.[3]

-

Add the O-Methylisourea salt to the solution.

-

Allow the mixture to cool, which will cause the unwanted salt (barium sulfate) to precipitate.[4]

-

Centrifuge the mixture to pellet the precipitate.

-

The supernatant, containing the O-Methylisourea-freebase, can be carefully collected for use.[3][4]

B. Protein Guanidinylation Protocol

-

Sample Preparation : Dissolve or dilute the protein or peptide sample in a suitable buffer. For in-gel digests, peptides are typically extracted and dried.[4]

-

Reaction Setup : Re-dissolve the dried protein/peptide sample in the prepared O-Methylisourea solution (e.g., 0.6 M).[3] Ensure the final pH of the reaction mixture is alkaline (e.g., pH 10.5-11.0).

-

Incubation : Incubate the reaction mixture under optimized conditions. Common conditions include incubation at 65°C for 20 minutes or at room temperature (25°C) for several days, depending on the sample and desired extent of modification.[2][3][4]

-

Quenching and Cleanup : Stop the reaction by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1%.[9]

-

Desalting (if necessary) : If not using the freebase reagent, samples may need to be desalted using a C18 ZipTip or similar method prior to mass spectrometry analysis to remove interfering salts.[4]

-

Analysis : The modified sample is now ready for analysis by methods such as MALDI-TOF MS or conventional amino acid analysis after acid hydrolysis.[2][4]

Caption: General experimental workflow for protein guanidinylation.

Factors Influencing Reaction Success

The outcome of a guanidinylation reaction depends on a delicate interplay of several factors. Understanding these relationships is crucial for optimizing the protocol for a specific application.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of Lysine [employees.csbsju.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Guanidinylation Reaction: A Technical Guide to the Reactivity of O-Methylisourea Hydrochloride with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of O-Methylisourea hydrochloride with amino acids, a critical reaction for protein modification, particularly in the conversion of lysine residues to homoarginine. This process, known as guanidinylation, has significant applications in proteomics, drug development, and nutritional science. This document details the reaction's core principles, experimental protocols, and potential side reactions, presenting quantitative data in a structured format and visualizing key processes for enhanced understanding.

Core Principles of the Guanidinylation Reaction

This compound is a reagent primarily used for the chemical modification of primary amines, converting them into guanidinium groups. In the context of amino acids, its most prominent reaction is with the ε-amino group of lysine to yield homoarginine, an analog of arginine with an additional methylene group in its side chain.[1][2][3] This conversion is significant because it alters the charge and basicity of the lysine side chain, mimicking an arginine residue. The reaction is typically carried out under basic conditions (pH > 9) and can take several hours to days to reach completion.[4]

While the reaction with the lysine side chain is the most common application, this compound is not entirely specific. It can also react with the α-amino group of amino acids, a factor that must be considered in experimental design and data interpretation.[5] The extent of this side reaction is influenced by the reaction conditions.

Experimental Protocols

The following sections provide detailed methodologies for the guanidinylation of amino acids using this compound. These protocols are based on established procedures in the scientific literature.

Preparation of O-Methylisourea Reagent

A common protocol for preparing the O-Methylisourea reagent for guanidinylation is as follows:

-

Preparation of 0.6 M O-Methylisourea Solution: A 0.6 M O-methylisourea solution can be prepared as described by Moughan and Rutherfurd.[5]

-

Alternative Preparation: An alternative method involves dissolving O-methylisourea hydrogen sulfate in water and adding barium hydroxide (Ba(OH)2). The resulting barium sulfate precipitate is removed by filtration or centrifugation to yield a solution of O-methylisourea.[4] The pH of the final solution is a critical parameter and should be adjusted based on the specific application.

General Guanidinylation Procedure for Peptides and Proteins

This protocol is adapted from a method used for the guanidinylation of lysine-containing peptides in proteomics research.

-

Sample Preparation: The protein or peptide sample is typically reduced, alkylated, and tryptically digested. The concentration of the sample should be in the range of 0.075–2 mg/ml.

-

Reagent Preparation: Prepare a fresh solution of O-Methylisourea hemisulfate by dissolving it in deionized water. A separate base reagent (e.g., 2.85 M NH4OH) is also required.[6]

-

Reaction Setup:

-

To the peptide solution, add the base reagent to ensure the pH is optimal for the reaction.[6]

-

Add the O-Methylisourea solution to the sample.

-

-

Incubation: Incubate the reaction mixture for a defined period at a specific temperature. A common condition is 30 minutes at 65 °C.[6]

-

Reaction Termination: The reaction is stopped by acidification, for example, by adding a 10% trifluoroacetic acid (TFA) solution.[6]

-

Analysis: The resulting guanidinylated peptides can be analyzed by mass spectrometry (e.g., MALDI-TOF MS). The conversion of lysine to homoarginine results in a mass increase of 42.0218 Da.[6]

Guanidinylation of Lysine Copolymers

This protocol describes the guanidinylation of lysine-containing copolymers.

-

Reagent Preparation: Dissolve the copolymer and a 10-fold molar excess of O-methylisourea separately in a 1:1 (v/v) mixture of saturated Na2CO3 and deionized water.[7]

-

Reaction: Combine the two solutions in a round bottom flask.[7]

-

Incubation: Carry out the reaction at room temperature with constant stirring for 72 hours.[7]

-

Purification: Purify the resulting homoarginine-based copolymer by dialysis against deionized water for 72 hours, followed by lyophilization.[7]

-

Confirmation: The complete conversion of primary amines to guanidine groups can be confirmed by amino acid analysis.[7]

Quantitative Data on Reactivity

The efficiency of the guanidinylation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize quantitative data on the reactivity of this compound with amino acids.

| Amino Acid | OMIU:Amino Acid Ratio | Reaction Time (days) | pH | Recovery of Unreacted Amino Acid (%) | Homoarginine Formation (%) | Non-recovered Amino Acids (%) |

| Lysine | 1000:1 | 7 | 10.6 | <1 | ~75 | ~25 |

| Arginine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |

| Phenylalanine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |

| Valine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |

| Isoleucine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |

| Threonine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |

| Glycine | 1000:1 | 7 | 10.6 | <26 | N/A | >74 |

Table 1: Recovery of Crystalline Amino Acids after Guanidination. This table illustrates the reactivity of O-Methylisourea (OMIU) with various free amino acids. Notably, a significant portion of amino acids other than lysine are not recovered, suggesting they react with OMIU. Data is based on a study by Rutherfurd & Moughan (2015).[5]

| Substrate | Incubation Time (days) | pH | Guanidinylation Efficiency (%) |

| Maize Distillers Dried Grains with Solubles (DDGS) | 3.2 | 11.4 | Optimal |

| Ileal Digesta from pig fed DDGS | 3.7 | 11.4 | Optimal |

| HPMA-co-oligolysine copolymers | 3 | Room Temp | >99 |

Table 2: Optimal Incubation Times and Efficiency for Guanidinylation. This table highlights that the optimal reaction time can vary depending on the substrate. The efficiency of the reaction can be very high under optimized conditions. Data is from various sources.[2][7]

Reaction Mechanisms and Workflows

Guanidinylation Reaction Pathway

The reaction between O-Methylisourea and a primary amine, such as the ε-amino group of lysine, proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isourea. This is followed by the elimination of methanol to form the guanidinium group.

Caption: Guanidinylation of Lysine with O-Methylisourea.

Experimental Workflow for Protein Guanidinylation

The following diagram illustrates a typical workflow for the guanidinylation of proteins for proteomic analysis.

Caption: Experimental workflow for protein guanidinylation.

Side Reactions and Specificity

A critical consideration when using this compound is its specificity. While it preferentially reacts with the ε-amino group of lysine, it has been demonstrated that it can also react with the α-amino groups of various amino acids.[5] Studies have shown that under conditions designed for complete guanidinylation of the ε-amino group of lysine, a significant reaction with the α-amino group also occurs.[5] This lack of absolute specificity means that quantitative analysis of reactive lysine requires careful consideration of potential side reactions and may necessitate control experiments. The recovery of other amino acids like arginine, phenylalanine, and valine can be low after treatment with O-Methylisourea, indicating that they are also modified by the reagent.[5]

Conclusion

This compound is a valuable tool for the chemical modification of amino acids, particularly for the conversion of lysine to homoarginine. This technical guide has provided an in-depth overview of the reaction, including detailed experimental protocols, quantitative data on its reactivity, and a discussion of its specificity. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for the successful application of this guanidinylation reaction in their respective fields. Careful optimization of reaction conditions and awareness of potential side reactions are paramount to achieving reliable and reproducible results.

References

- 1. Homoarginine - Wikipedia [en.wikipedia.org]

- 2. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Selective Guanidinylation of Lysine Residues using O-Methylisourea Hydrochloride